molecular formula C9H7NO3 B167580 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- CAS No. 1672-01-1

2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl-

Cat. No. B167580
CAS RN: 1672-01-1
M. Wt: 177.16 g/mol
InChI Key: FBZWKVSQOBDAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-methyl-2,4-dioxo-3,4-dihydrobenzo[f][1,3]oxazine or MDOB.

Mechanism Of Action

The exact mechanism of action of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- is not fully understood. However, studies have shown that this compound can act as an electron-transporting material, allowing for efficient charge transport in electronic devices.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl-. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity, making it a potentially safe material for use in electronic devices.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- is its excellent electron-transporting properties, making it an ideal candidate for use in electronic devices. However, one of the limitations of this compound is its relatively low solubility in common organic solvents, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research and development of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl-. One of the main areas of focus is the development of more efficient and scalable synthesis methods for this compound. Additionally, there is a growing interest in using this compound in the development of high-performance organic electronic devices, such as solar cells and sensors. Finally, there is a need for further studies on the biochemical and physiological effects of this compound to ensure its safety for use in electronic devices.
Conclusion
In conclusion, 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- is a promising compound with potential applications in various fields, particularly in the development of organic electronic devices. Although there is still much to learn about the mechanism of action and biochemical and physiological effects of this compound, its excellent electron-transporting properties make it a valuable material for future research and development.

Synthesis Methods

The synthesis of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- can be achieved through several methods. One of the most common methods is the reaction between 3-methylcatechol and phthalic anhydride in the presence of a catalyst. The resulting product is then purified through crystallization or chromatography.

Scientific Research Applications

2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of organic electronics. This compound has been found to possess excellent electron-transporting properties, making it an ideal candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

properties

CAS RN

1672-01-1

Product Name

2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl-

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

3-methyl-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C9H7NO3/c1-10-8(11)6-4-2-3-5-7(6)13-9(10)12/h2-5H,1H3

InChI Key

FBZWKVSQOBDAQR-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2OC1=O

Canonical SMILES

CN1C(=O)C2=CC=CC=C2OC1=O

Other CAS RN

1672-01-1

synonyms

3-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione

Origin of Product

United States

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